4-Aminobutylphosphonic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

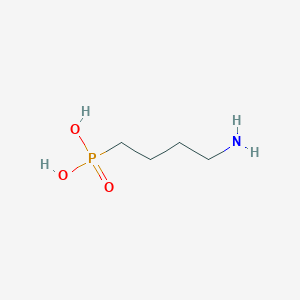

IUPAC Name |

4-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPXFPYGZRMMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189100 | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35622-27-6 | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminobutylphosphonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-aminobutylphosphonic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, primarily for their activity as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), targeting GABA-B receptors. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and signaling pathways.

Introduction to this compound Derivatives

This compound is a phosphonic acid analog of GABA, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical and pharmacological properties, including increased metabolic stability. Derivatives of this compound, particularly its esters, serve as important intermediates and prodrugs in the development of novel therapeutics targeting the central nervous system. The primary synthetic challenge lies in the efficient introduction of the amino and phosphonate (B1237965) functionalities at the termini of a butyl chain. This guide explores three robust and versatile synthetic strategies to achieve this.

Synthetic Strategies and Experimental Protocols

Three principal synthetic routes for the preparation of this compound derivatives are detailed below: the Gabriel synthesis, reductive amination, and the reduction of a nitro intermediate. Each method offers distinct advantages and can be selected based on the availability of starting materials and desired scale.

Gabriel Synthesis of Diethyl (4-Aminobutyl)phosphonate

This classic method for preparing primary amines is highly effective in preventing over-alkylation and provides a clean route to the desired product. The synthesis begins with the preparation of diethyl (4-bromobutyl)phosphonate via a Michaelis-Arbuzov reaction, followed by reaction with potassium phthalimide (B116566) and subsequent deprotection.

Experimental Workflow: Gabriel Synthesis

Caption: Workflow for the Gabriel synthesis of diethyl (4-aminobutyl)phosphonate.

Protocol 2.1.1: Synthesis of Diethyl (4-bromobutyl)phosphonate

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,4-dibromobutane (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 3-5 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield diethyl (4-bromobutyl)phosphonate as a colorless oil.

Protocol 2.1.2: Synthesis of Diethyl (4-phthalimidobutyl)phosphonate

-

To a solution of diethyl (4-bromobutyl)phosphonate (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford diethyl (4-phthalimidobutyl)phosphonate.

Protocol 2.1.3: Synthesis of Diethyl (4-aminobutyl)phosphonate

-

Dissolve diethyl (4-phthalimidobutyl)phosphonate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.5 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) and wash with water to remove any remaining hydrazine salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diethyl (4-aminobutyl)phosphonate.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2.1.1 | 1,4-Dibromobutane | Triethyl Phosphite | Neat | 150-160 | 3-5 | 70-80 |

| 2.1.2 | Diethyl (4-bromobutyl)phosphonate | Potassium Phthalimide | DMF | 80-90 | 4-6 | 85-95 |

| 2.1.3 | Diethyl (4-phthalimidobutyl)phosphonate | Hydrazine Monohydrate | Ethanol | Reflux | 2-4 | 90-98 |

Reductive Amination of Diethyl (4-oxobutyl)phosphonate

This strategy involves the synthesis of a keto-phosphonate intermediate, which is then converted to the amine via reductive amination. This method is highly versatile as it allows for the introduction of various substituents on the amino group if a primary amine is used instead of ammonia.

Protocol 2.2.1: Synthesis of Diethyl (4-oxobutyl)phosphonate (Illustrative)

-

The synthesis of diethyl (4-oxobutyl)phosphonate can be achieved through various methods, such as the ozonolysis of a suitable alkenylphosphonate or the oxidation of a corresponding hydroxybutylphosphonate.

Protocol 2.2.2: Reductive Amination to Diethyl (4-aminobutyl)phosphonate

-

In a round-bottom flask, dissolve diethyl (4-oxobutyl)phosphonate (1 equivalent) in methanol (B129727).

-

Add ammonium (B1175870) acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the reaction and decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Make the aqueous layer basic with sodium hydroxide (B78521) and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give diethyl (4-aminobutyl)phosphonate.

| Step | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2.2.2 | Diethyl (4-oxobutyl)phosphonate | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | Room Temp. | 24-48 | 60-75 |

Reduction of Diethyl (4-nitrobutyl)phosphonate

This route involves the initial synthesis of a nitro-substituted butylphosphonate, followed by the reduction of the nitro group to the primary amine. The Michaelis-Arbuzov reaction is again a key step in preparing the nitro-functionalized intermediate.

Protocol 2.3.1: Synthesis of Diethyl (4-nitrobutyl)phosphonate

This synthesis can be adapted from the synthesis of diethyl (4-nitrobenzyl)phosphonate.

-

Combine 1-bromo-4-nitrobutane (B11717960) (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 140-150°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the volatile byproducts by vacuum distillation.

-

The crude product can be purified by column chromatography to yield diethyl (4-nitrobutyl)phosphonate.

Protocol 2.3.2: Reduction to Diethyl (4-aminobutyl)phosphonate

-

Dissolve diethyl (4-nitrobutyl)phosphonate (1 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain diethyl (4-aminobutyl)phosphonate.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2.3.1 | 1-Bromo-4-nitrobutane | Triethyl Phosphite | Neat | 140-150 | 4-6 | 75-85 |

| 2.3.2 | Diethyl (4-nitrobutyl)phosphonate | H₂ | Ethanol/Methanol | Room Temp. | 4-8 | >95 |

Mechanism of Action: GABA-B Receptor Signaling Pathway

This compound and its derivatives primarily exert their biological effects by acting as agonists at the GABA-B receptor. This receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.

Caption: GABA-B receptor signaling pathway activated by this compound.

Upon binding of an agonist such as this compound to the GABAB1 subunit, the associated Gi/o protein is activated. The G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. Additionally, the βγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing Ca2+ influx and thereby decreasing the release of neurotransmitters from the presynaptic terminal.

Conclusion

The synthesis of this compound derivatives can be accomplished through several reliable synthetic routes. The Gabriel synthesis offers a high-yielding pathway to the primary amine, while reductive amination and the reduction of a nitro-intermediate provide versatile alternatives. The choice of method will depend on the specific requirements of the research, including starting material availability and desired scale. Understanding the mechanism of action of these compounds at the GABA-B receptor is crucial for the rational design of novel and more effective therapeutic agents for a range of neurological and psychiatric disorders. This guide provides the foundational synthetic knowledge and mechanistic understanding to support further research and development in this important area of medicinal chemistry.

chemical and physical properties of 4-Aminobutylphosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutylphosphonic acid, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a valuable tool in neuroscience research. It acts as a selective ligand for the GABA-B receptor, playing a crucial role in the modulation of synaptic transmission and neuronal excitability. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and an exploration of its primary signaling pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and application of this important compound.

Chemical and Physical Properties

This compound is a white, powdered solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.

General and Structural Information

| Property | Value | Reference |

| CAS Number | 35622-27-6 | [1] |

| Molecular Formula | C₄H₁₂NO₃P | [1] |

| Molecular Weight | 153.12 g/mol | [1] |

| IUPAC Name | (4-aminobutyl)phosphonic acid | [2] |

| Synonyms | 4-ABPA, P-(4-aminobutyl)-phosphonic acid | [1][2] |

| SMILES | C(CCP(=O)(O)O)CN | [2] |

| InChI | InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | [2] |

| InChIKey | IDPXFPYGZRMMKZ-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Powder | [1] |

| Color | White | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | [3] |

| Solubility in Water | 100 mg/mL (653.08 mM) | [4] |

| pKa Values | Data not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Detailed ¹H NMR data with peak assignments for this compound is not available in the provided search results.

Infrared (IR) Spectroscopy

-

Characteristic IR absorption peaks for phosphonic acids include P=O stretching, P-O-H stretching, and O-H stretching. Specific peak assignments for this compound are not detailed in the available literature.

Mass Spectrometry (MS)

-

MS/MS Data: Mass spectrometry data from PubChem indicates the following precursor ions and major fragments:

-

A detailed fragmentation analysis is not available in the provided search results.

Experimental Protocols

Synthesis of this compound

Purification of this compound

A specific recrystallization protocol for this compound is not available. General methods for the purification of phosphonic acids often involve recrystallization from water/alcohol mixtures.[9] One common technique is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) to induce crystallization upon cooling.[9] The hygroscopic and sometimes sticky nature of phosphonic acids can make crystallization challenging.[9]

GABA-B Receptor Binding Assay

This compound is a known ligand for the GABA-B receptor.[1] A radioligand binding assay can be used to determine its affinity for the receptor.

Objective: To determine the binding affinity of this compound to the GABA-B receptor through competitive displacement of a radiolabeled antagonist, [³H]-CGP54626.

Materials:

-

CHO-GABA-B membranes (Chinese Hamster Ovary cells stably expressing the human GABA-B receptor)

-

[³H]-CGP54626 (radioligand)

-

This compound (competitor compound)

-

Assay Buffer: 50 mM Tris HCl, 2 mM CaCl₂, pH 7.4

-

Wash Buffer: Ice-cold assay buffer

-

GF/B filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Brandel cell harvester

Procedure: [2]

-

Membrane Preparation: Thaw the CHO-GABA-B membranes on ice.

-

Assay Setup: In a 96-well plate, add the following to each well for a total volume of 500 µL:

-

CHO-GABA-B membrane protein (10 µ g/well )

-

~0.5 nM [³H]-CGP54626

-

Varying concentrations of this compound (or other competitor compounds).

-

For determining non-specific binding, use 10 mM GABA.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Termination: Terminate the assay by vacuum filtration through GF/B filters using a Brandel cell harvester.

-

Washing: Wash the filters four times with 1 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the bound radioactivity using a liquid scintillation spectrometer.

-

Data Analysis: Analyze the data using a suitable software to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).

Biological Activity and Signaling Pathway

This compound is a ligand for the GABA-B receptor.[1] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[5]

GABA-B Receptor Signaling Pathway

The activation of the GABA-B receptor by an agonist like this compound initiates a downstream signaling cascade. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[5]

GABA-B Receptor Signaling Cascade

Workflow for Investigating GABA-B Receptor Activation:

Experimental Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is based on available data and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound ≥99% | 35622-27-6 [sigmaaldrich.com]

- 2. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 8. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

4-Aminobutylphosphonic Acid: An In-Depth Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutylphosphonic acid (4-ABP) is a structural analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the current understanding of 4-ABP's mechanism of action within the central nervous system (CNS). The primary focus of this document is to detail its interaction with key components of the GABAergic system, including GABA receptors, and the principal enzymes responsible for GABA synthesis and degradation: glutamate (B1630785) decarboxylase (GAD) and GABA transaminase (GABA-T), respectively. This guide also explores its potential effects on GABA transporters. Quantitative data from available literature are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to enhance comprehension.

Introduction

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian CNS, playing a crucial role in regulating neuronal excitability. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, pharmacological agents that modulate the GABAergic system are of significant therapeutic interest. This compound, as a phosphonic acid analogue of GABA, has been investigated for its potential to interact with and modulate this critical neurotransmitter system. This guide aims to provide a detailed technical resource on its mechanism of action for professionals engaged in neuroscience research and drug development.

Interaction with GABA Receptors

The primary molecular targets of GABA in the CNS are the ionotropic GABAA receptors and the metabotropic GABAB receptors.

GABAB Receptors

Signaling Pathway of GABAB Receptor Activation

The Discovery and History of 4-Aminobutylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutylphosphonic acid is a phosphonic acid analogue of the neurotransmitter γ-aminobutyric acid (GABA), specifically resembling δ-aminovaleric acid.[1] It has been identified as a ligand for the GABA B receptor, a G-protein coupled receptor involved in mediating slow and sustained inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its synthesis, biological activity, and the signaling pathways it modulates.

Discovery and a Glimpse into its History

While the specific seminal publication detailing the first synthesis of this compound remains elusive in currently accessible literature, its development is rooted in the broader exploration of phosphonic acid analogues of GABA. The primary aim of synthesizing such analogues was to investigate the structure-activity relationships of GABAergic compounds and to develop ligands with altered pharmacological profiles, such as increased stability or selectivity for GABA receptor subtypes. The replacement of the carboxylic acid group of GABA with a phosphonic acid moiety was a key strategy in this endeavor.[3][4]

Biological Activity and Pharmacological Profile

One of the notable documented effects of this compound is its role in the regulation of prolactin secretion. Research has shown that it can act as an antagonist to the effects of the GABA B agonist baclofen. Specifically, it has been observed to abolish the baclofen-induced inhibition of prolactin release from anterior pituitary cells in culture.[5] This finding suggests that this compound can competitively bind to GABA B receptors and block the downstream signaling initiated by agonists.

It is important to note that the biological effects of GABAergic compounds on prolactin secretion can be complex, with evidence suggesting both inhibitory and stimulatory roles depending on the specific receptor subtype, location (hypothalamus vs. pituitary), and physiological context.[6][7]

Signaling Pathways

As a GABA B receptor ligand, this compound influences intracellular signaling cascades coupled to this receptor. GABA B receptors are heterodimers of GABA B1 and GABA B2 subunits and exert their effects through the activation of Gi/o proteins.[2][8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2] The overall effect is a reduction in neuronal excitability.

The signaling pathway involved in the GABA B receptor-mediated inhibition of prolactin secretion is a key area of investigation. The diagram below illustrates the general mechanism of GABA B receptor signaling.

Experimental Protocols

Synthesis of this compound (Adapted from general methods for phosphonic acid analogues of GABA)

Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. The following is an adapted, generalized procedure based on common synthetic routes for similar compounds.

Materials:

-

Starting material (e.g., a suitable 4-aminobutyl halide or a protected precursor)

-

Trialkyl phosphite (B83602) (e.g., triethyl phosphite)

-

Appropriate solvents (e.g., toluene, ethanol)

-

Hydrochloric acid

-

Reagents for purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Arbuzov Reaction: The initial step typically involves the reaction of a 4-halobutyl precursor (with the amino group protected) with a trialkyl phosphite. This reaction is heated to drive the formation of the diethyl phosphonate (B1237965) ester.

-

Deprotection and Hydrolysis: The protecting group on the amine is removed under appropriate conditions. Subsequently, the phosphonate ester is hydrolyzed to the phosphonic acid, typically by refluxing with concentrated hydrochloric acid.

-

Purification: The final product is purified, often by recrystallization or column chromatography, to yield this compound.

The workflow for this generalized synthesis is depicted below.

GABA B Receptor Binding Assay (Adapted from general protocols)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA B receptor.

Materials:

-

Rat brain tissue (e.g., cerebral cortex), homogenized and prepared as a membrane fraction.

-

Radioligand: [³H]-GABA or a specific [³H]-GABA B receptor antagonist.

-

Non-specific binding control: A high concentration of a known GABA B receptor agonist (e.g., baclofen) or antagonist.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with Ca²⁺).

-

Scintillation cocktail and vials.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The workflow for this binding assay is illustrated below.

Quantitative Data

As of the latest literature review, specific quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC50) at the GABA B receptor are not widely published. The table below is provided as a template for when such data becomes available.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | ||||

| IC50 |

Conclusion

This compound represents an important tool compound for the study of GABA B receptor function. Its ability to antagonize the effects of GABA B agonists has been instrumental in elucidating the role of this receptor in physiological processes such as prolactin secretion. While a detailed historical account of its initial discovery and comprehensive quantitative pharmacological data remain to be fully compiled from publicly available sources, the existing body of research underscores its value in neuroscience and drug development. Further studies to precisely quantify its binding kinetics and to explore its in vivo effects will continue to enhance our understanding of the GABAergic system.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and in vitro studies of GABAergic inhibition of prolactin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Independent inhibition of prolactin secretion by dopamine and gamma-aminobutyric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Aminobutylphosphonic Acid: A Phosphonic Analogue of GABA - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through three main classes of receptors: GABAA, GABAB, and GABAC. The development of analogues that selectively target these receptors is of significant interest for therapeutic applications. This technical guide focuses on 4-Aminobutylphosphonic acid (4-ABP), a phosphonic acid analogue of GABA. We delve into its synthesis, pharmacological activity, and mechanism of action, with a particular emphasis on its interaction with the GABAB receptor. This document provides a comprehensive overview for researchers and professionals involved in neuroscience and drug development, consolidating key data and experimental methodologies.

Introduction

This compound (4-ABP) is a structural analogue of γ-aminobutyric acid (GABA) where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution significantly alters the molecule's physicochemical properties and pharmacological profile, making it a valuable tool for studying GABAergic systems. Primarily recognized as a GABAB receptor ligand, 4-ABP has been utilized in research to investigate the roles of this receptor in various physiological processes.[1] This guide aims to provide a detailed technical overview of 4-ABP, encompassing its synthesis, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | (4-aminobutyl)phosphonic acid | [2] |

| Synonyms | 4-ABP, P-(4-aminobutyl)-phosphonic acid | [1][2] |

| CAS Number | 35622-27-6 | [1][2] |

| Molecular Formula | C4H12NO3P | [1][2] |

| Molecular Weight | 153.12 g/mol | [1][2] |

| Appearance | White powder | [1] |

| SMILES | C(CCP(=O)(O)O)CN | [2] |

| InChI | 1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | [2] |

Synthesis of this compound

A potential synthetic route starts from a protected 4-aminobutyryl halide or a similar starting material, which is then reacted with a phosphite (B83602) ester. The resulting phosphonate (B1237965) ester is subsequently deprotected and hydrolyzed to yield the final product. A more direct approach involves the reaction of a haloalkylamine precursor with a phosphite source.

A generalized two-step synthesis is outlined below:

Step 1: Michaelis-Arbuzov Reaction

This reaction forms the carbon-phosphorus bond. A common approach involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of 4-ABP synthesis, a suitable starting material would be a 4-halobutyl derivative with a protected amino group.

-

Reactants: N-protected 4-bromobutylamine and triethyl phosphite.

-

Reaction: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the 4-bromobutylamine, displacing the bromide ion. This is followed by the dealkylation of the resulting quasiphosphonium salt to yield the diethyl ester of the N-protected this compound.

-

Conditions: The reaction is typically carried out at elevated temperatures.

Step 2: Deprotection and Hydrolysis

The protecting group on the amine is removed, and the phosphonate ester is hydrolyzed to the phosphonic acid.

-

Reactants: The N-protected diethyl 4-aminobutylphosphonate from Step 1.

-

Reaction: The protecting group is removed under appropriate conditions (e.g., acid or catalytic hydrogenation for a Cbz group). The phosphonate ester is then hydrolyzed to the phosphonic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.

-

Workup: The final product is isolated and purified, often by crystallization.

Caption: Generalized workflow for the synthesis of this compound.

Pharmacological Activity and Mechanism of Action

This compound is primarily characterized by its activity at GABAB receptors.

GABAB Receptor Activity

4-ABP acts as a ligand at GABAB receptors, where it has been shown to inhibit the binding of GABA.[1] This suggests that it can act as either an antagonist or a partial agonist at this receptor.

Quantitative Data on Receptor Binding:

While specific Ki or IC50 values for this compound at GABAB receptors are not consistently reported across the literature, its inhibitory action on GABA binding has been established. For comparison, the binding affinities of other relevant GABAB receptor ligands are provided in the table below.

| Compound | Receptor | Action | IC50 / Ki (μM) |

| GABA | GABAB | Agonist | IC50 = 0.04 |

| (-)-Baclofen | GABAB | Agonist | IC50 = 0.04 |

| (R)-Phenibut | GABAB | Agonist | Ki = 92 |

| CGP27492 | GABAB | Agonist | IC50 = 0.0024 |

| CGP36742 | GABAB | Antagonist | IC50 = 38 |

Data compiled from various sources.[3][4][5]

Activity at GABAA and GABAC Receptors

The selectivity of 4-ABP for GABAB receptors over GABAA and GABAC receptors is a key aspect of its pharmacological profile. While comprehensive quantitative data is limited, available information suggests that 4-ABP has low affinity for GABAA and GABAC receptors. For instance, other phosphonic analogues of GABA have shown varied but generally lower activity at these receptor subtypes compared to GABAB receptors.

Mechanism of Action: Gi/o-Protein Coupling and Adenylyl Cyclase

GABAB receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through Gi/o proteins.[6][7] Activation of GABAB receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Interestingly, this compound has been reported to inhibit GABAB receptor binding without affecting isoproterenol- or forskolin-stimulated cyclic AMP production.[8] This is a crucial finding that strongly suggests 4-ABP acts as a GABAB receptor antagonist . An agonist would be expected to inhibit adenylyl cyclase activity, while an antagonist would block the effect of an agonist but have no effect on its own.

Caption: GABAB receptor signaling pathway and the antagonistic action of 4-ABP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity of 4-ABP for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-GABA or a specific GABAB antagonist radioligand like [3H]-CGP54626A.

-

Tissue Preparation: Rat brain membranes.

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Tris-HCl buffer with 2.5 mM CaCl2

-

-

Competitors: Unlabeled GABA, (-)-baclofen (for non-specific binding), and various concentrations of this compound.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in Tris-HCl buffer with 2.5 mM CaCl2 to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Radioligand and buffer.

-

Non-specific Binding: Radioligand, buffer, and a high concentration of unlabeled GABA or (-)-baclofen.

-

Competition: Radioligand, buffer, and varying concentrations of this compound.

-

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at 4°C for a predetermined time to reach equilibrium.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (4-ABP).

-

Determine the IC50 value (the concentration of 4-ABP that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay is used to determine the functional effect of 4-ABP on GABAB receptor signaling by measuring its impact on adenylyl cyclase activity.

Materials:

-

Cell/Tissue Preparation: Rat brain slices or cultured cells expressing GABAB receptors.

-

Reagents:

-

Forskolin (B1673556) or Isoproterenol (to stimulate adenylyl cyclase)

-

GABAB agonist (e.g., baclofen)

-

This compound

-

ATP

-

Lysis buffer

-

-

cAMP Detection Kit: Commercially available ELISA or other cAMP assay kits.

-

Equipment: Plate reader.

Procedure:

-

Cell/Tissue Treatment:

-

Pre-incubate the brain slices or cells with this compound at various concentrations.

-

Add a GABAB agonist (e.g., baclofen) to a subset of the wells to test for antagonistic effects.

-

Stimulate adenylyl cyclase by adding forskolin or isoproterenol.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the detection kit and a plate reader.

-

-

Data Analysis:

-

Compare the cAMP levels in cells treated with 4-ABP to control cells (treated with vehicle).

-

In the presence of a GABAB agonist, determine if 4-ABP can block the agonist-induced inhibition of adenylyl cyclase.

-

Plot the cAMP levels against the concentration of 4-ABP to determine its effect on adenylyl cyclase activity.

-

Conclusion

This compound serves as a valuable pharmacological tool for the study of the GABAergic system, exhibiting selective antagonism at the GABAB receptor. Its phosphonic acid moiety confers distinct properties compared to its carboxylic acid parent compound, GABA. The lack of effect on adenylyl cyclase activity, a hallmark of GABAB receptor downstream signaling, strongly supports its classification as an antagonist. The experimental protocols detailed in this guide provide a framework for the further characterization of 4-ABP and other novel GABA receptor ligands. Future research should focus on obtaining more precise quantitative data on its binding affinities at all GABA receptor subtypes and exploring its potential therapeutic applications in neurological and psychiatric disorders where modulation of GABAB receptor activity is desirable.

References

- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. WO2016152747A1 - Method for producing alkylphosphonic acid - Google Patents [patents.google.com]

- 3. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide to Structural Analogues of 4-Aminobutylphosphonic Acid for Researchers and Drug Development Professionals

An exploration of the synthesis, pharmacological activity, and experimental evaluation of structural analogues of 4-aminobutylphosphonic acid, a notable GABAB receptor ligand.

Introduction

This compound (4-ABPA) is a well-established ligand for the gamma-aminobutyric acid type B (GABAB) receptor. As a phosphonic acid analogue of the neurotransmitter GABA, it serves as a crucial tool in neuropharmacological research. The structural modification of 4-ABPA offers a promising avenue for the development of novel therapeutic agents with altered potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural analogues of 4-ABPA, their synthesis, pharmacological evaluation, and the underlying experimental methodologies.

Structural Analogues of this compound and their Pharmacological Activity

The exploration of structural analogues of this compound has led to the development of compounds with a range of activities at GABA receptors. Modifications to the butyl chain, such as the introduction of unsaturation, cyclic constraints, and substitutions, have yielded compounds with varying potencies and selectivities for GABAB and GABAC receptors.

Data Summary of this compound Analogues

The following table summarizes the quantitative pharmacological data for this compound and a selection of its structural analogues. This data facilitates the comparison of their potencies at GABA receptors.

| Compound Name | Structure | Receptor Target | Assay Type | Measured Value | Reference |

| This compound (4-ABPA) | NH2(CH2)4PO(OH)2 | GABAB Autoreceptor | [3H]-GABA Release | EC50 = 0.4 mmol/L | [1] |

| Phaclofen | GABAB Autoreceptor | [3H]-GABA Release | EC50 = 0.3 mmol/L | [1] | |

| 3-Aminopropylphosphonic acid (3-APPA) | NH2(CH2)3PO(OH)2 | GABAB Autoreceptor | [3H]-GABA Release | Inactive | [1] |

| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Synaptic Transmission Inhibition | IC50 = 17 µM | [2] | |

| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (LPP) | Synaptic Transmission Inhibition | IC50 = 18 µM | [2] | |

| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (MPP) | Synaptic Transmission Inhibition | IC50 = 81 µM | [2] | |

| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Glutamate Receptor (MPP) | Synaptic Transmission Inhibition | IC50 = 1580 µM | [2] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogues are mediated through their interaction with GABA receptors, primarily the GABAB receptor, which is a G-protein coupled receptor (GPCR).

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist, such as GABA or a synthetic analogue, initiates a signaling cascade that leads to the inhibition of neuronal activity. The following diagram illustrates the canonical GABAB receptor signaling pathway.

Caption: GABAB Receptor Signaling Pathway.

Experimental Workflow for Analogue Screening

The discovery and evaluation of novel this compound analogues typically follows a structured workflow, from initial synthesis to in-depth pharmacological characterization.

Caption: Experimental Workflow for Analogue Screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound analogues. Below are representative protocols for key experiments.

Synthesis of 2-Amino-4-phosphonobutanoic Acid Analogues

A general method for the synthesis of constrained analogues of aminophosphonic acids involves a Horner-Emmons reaction followed by cycloaddition and subsequent deprotection.

Protocol:

-

Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids.

-

Cycloaddition: Subject the individual dehydroamino acid isomers to a cycloaddition reaction with diazomethane.

-

Photoelimination: Perform photoelimination of N2 from the cycloadducts.

-

Hydrolysis: Conduct acid hydrolysis to remove the protecting groups and yield the final cyclopropyl (B3062369) analogues of 2-amino-4-phosphonobutanoic acid.[2]

Radioligand Binding Assay for GABAB Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAB receptor.

Materials:

-

Rat brain membranes (source of GABAB receptors)

-

[3H]-GABA (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Isoguvacine (to block GABAA and GABAC receptors)

-

Test compounds (analogues of this compound)

-

Unlabeled GABA (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, [3H]-GABA, isoguvacine, and varying concentrations of the test compound or unlabeled GABA.

-

Incubation: Incubate the plate at 4°C for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-GABA (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording of GABAB Receptor Activity

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of how 4-ABPA analogues modulate GABAB receptor-mediated currents.

Protocol:

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).

-

Recording Setup: Place the preparation in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Patch-Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (giga-seal) with the membrane of a neuron to obtain a whole-cell patch-clamp configuration.

-

Drug Application: Apply GABA or a specific GABAB receptor agonist to the bath to evoke a baseline current.

-

Analogue Testing: Co-apply the 4-ABPA analogue with the agonist to determine its effect (agonist, antagonist, or modulator) on the GABAB receptor-mediated current.

-

Data Acquisition and Analysis: Record the changes in membrane current or potential using a patch-clamp amplifier and appropriate software. Analyze the data to determine the potency (EC50 or IC50) and efficacy of the analogue.

Conclusion

The structural modification of this compound provides a fertile ground for the discovery of novel GABAB receptor modulators. The systematic synthesis and evaluation of analogues, guided by the experimental protocols outlined in this guide, are essential for elucidating structure-activity relationships and identifying lead compounds for further drug development. The use of quantitative pharmacological data, coupled with an understanding of the underlying signaling pathways, will continue to drive innovation in this important area of neuroscience research.

References

4-Aminobutylphosphonic Acid: An In-Depth Technical Guide for Differential GABA Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main receptor classes: GABAA, GABAB, and GABAC. The distinct pharmacology of these receptors presents a significant opportunity for the development of targeted therapeutics. 4-Aminobutylphosphonic acid (4-ABP), a phosphonic analogue of GABA, has emerged as a valuable tool for the differential study of these receptors. This technical guide provides a comprehensive overview of 4-ABP, including its mechanism of action, comparative pharmacology at GABA receptor subtypes, and detailed experimental protocols for its application in receptor binding and functional assays.

Introduction to this compound (4-ABP)

This compound (4-ABP) is a structural analogue of GABA where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution significantly alters the molecule's electronic and steric properties, leading to differential affinities for the various GABA receptor subtypes. While primarily recognized as a GABAB receptor ligand, evidence from related phosphinic acid analogues suggests a broader pharmacological profile that can be exploited for dissecting the complex GABAergic system.[1][2] Understanding the nuanced interactions of 4-ABP with GABAA, GABAB, and GABAC receptors is crucial for its effective use as a research tool.

Mechanism of Action and Differential Receptor Affinity

The primary reported activity of 4-ABP is as an inhibitor of GABAB receptor binding.[1] The phosphonic acid group is critical for this interaction. While specific quantitative data for 4-ABP at all three receptor subtypes is not extensively published, the pharmacological profiles of structurally related phosphinic acid analogues provide valuable insights into its likely differential activity.

For instance, compounds like 3-aminopropyl-n-butylphosphinic acid (CGP36742) exhibit activity at GABAA, GABAB, and GABAC receptors, albeit with different potencies.[3] It is plausible that 4-ABP also interacts with all three receptor classes, making it a useful tool for their differentiation. The prevailing hypothesis is that 4-ABP acts as a competitive antagonist at GABAB receptors and may exhibit antagonist or partial agonist properties at GABAC receptors, while having lower affinity for GABAA receptors.

Quantitative Data on GABA Receptor Ligands

Table 1: Binding Affinities (IC50, μM) of GABA Analogues at GABA Receptors

| Compound | GABAA Receptor | GABAB Receptor | GABAC Receptor | Reference |

| 3-Aminopropyl-n-butylphosphinic acid (CGP36742) | 508 | 38 | 62 | [3] |

| [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530) | - | - | 5.53 | [1] |

| [(E)-3-aminopropen-1-yl]phosphinic acid (CGP38593) | - | - | 7.68 | [1] |

| 3-(aminomethyl)-1-oxo-1-hydroxy-phospholane (3-AMOHP) | Inactive at 600 μM | Weak Agonist | 19.91 | [3] |

Table 2: Potency (EC50, μM) of GABA at Different GABA Receptor Subtypes

| Receptor Subtype | EC50 (μM) | Reference |

| GABAA | ~10 | [4] |

| GABAC | ~1 | [4] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to investigate the differential effects of 4-ABP on GABA receptors.

Synthesis of this compound

A general method for the synthesis of α-aminophosphonic acids can be adapted for 4-ABP, starting from the corresponding aldehyde and proceeding through a Pudovik or Kabachnik-Fields reaction, followed by hydrolysis. A more specific, but still generalized, approach involves the following steps:

-

Step 1: Reaction of 4-Aminobutyronitrile with Phosphorus Trichloride (B1173362): 4-Aminobutyronitrile is reacted with phosphorus trichloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form an intermediate phosphonamidite.

-

Step 2: Oxidation: The intermediate is then oxidized using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid) to the corresponding phosphonamidate.

-

Step 3: Hydrolysis: The phosphonamidate is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield this compound.

-

Step 4: Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of 4-ABP for each GABA receptor subtype.

-

Radioligand: [3H]Muscimol or [3H]GABA

-

Tissue Preparation: Rat or mouse whole brain membranes.

-

Protocol:

-

Prepare brain membranes by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation.

-

Wash the membranes multiple times to remove endogenous GABA.

-

Incubate a fixed concentration of radioligand with varying concentrations of 4-ABP (or a known competitor for control) and the membrane preparation.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value for 4-ABP and subsequently the Ki value.

-

-

Radioligand: [3H]GABA or [3H]Baclofen

-

Tissue Preparation: Rat or mouse cerebellar or cortical membranes.

-

Protocol:

-

Prepare membranes as described for the GABAA assay, with the inclusion of a GABAA receptor antagonist (e.g., isoguvacine) in the buffer to block binding to GABAA sites when using [3H]GABA.

-

Incubate a fixed concentration of radioligand with varying concentrations of 4-ABP and the membrane preparation.

-

Follow steps 4-6 from the GABAA receptor binding assay protocol.

-

-

Radioligand: [3H]GABA

-

Tissue Preparation: Bovine or rat retinal membranes.

-

Protocol:

-

Prepare retinal membranes by homogenization and centrifugation.

-

To isolate GABAC binding, include antagonists for both GABAA (e.g., bicuculline) and GABAB (e.g., saclofen) receptors in the incubation buffer.

-

Incubate a fixed concentration of [3H]GABA with varying concentrations of 4-ABP and the membrane preparation.

-

Follow steps 4-6 from the GABAA receptor binding assay protocol.

-

Electrophysiological Recordings in Xenopus Oocytes

This technique allows for the functional characterization of 4-ABP's effects on specific GABA receptor subtypes expressed in a controlled environment.

-

Protocol:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABAA, GABAB1b/GABAB2 for GABAB, or ρ1 for GABAC).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply GABA (as an agonist) in the presence and absence of varying concentrations of 4-ABP to determine its functional effect (agonist, antagonist, or modulator) and potency (EC50 or IC50).

-

Visualizations: Signaling Pathways and Workflows

Diagram 1: GABAergic Signaling Pathways

Caption: Differential interaction of GABA and 4-ABP with GABA receptor subtypes.

Diagram 2: Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Diagram 3: Electrophysiology Workflow in Xenopus Oocytes

References

- 1. Unsaturated phosphinic analogues of gamma-aminobutyric acid as GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing roles for GABAA and GABAC receptors in short-term memory formation in young chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 4-Aminobutylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Aminobutylphosphonic acid is an organophosphorus compound characterized by an amino group and a phosphonic acid functional group.[4] Its structure as a phosphonic analogue of delta-aminovaleric acid confers its biological activity.[1][2]

| Property | Value | Reference |

| Chemical Formula | C4H12NO3P | [1][5] |

| Molecular Weight | 153.12 g/mol | [1][5] |

| CAS Number | 35622-27-6 | [1][4] |

| Appearance | White powder | [1][6] |

| Solubility | Soluble in water and polar solvents | [4] |

| Synonyms | 4-ABPA, (4-aminobutyl)phosphonic acid, P-(4-aminobutyl)-phosphonic acid | [5] |

Pharmacology

Mechanism of Action

The primary pharmacological target of this compound is the GABA-B receptor .[1][3] It acts as a ligand that inhibits the binding of GABA to this receptor.[1][2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[1]

The binding of an agonist to the GABA-B receptor typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5] However, a key characteristic of 4-ABPA is that it inhibits GABA-B receptor binding without affecting isoproterenol- or forskolin-stimulated cAMP production.[1][2][3] This suggests that its interaction with the receptor does not engage the canonical Gαi/o-mediated signaling pathway that modulates adenylyl cyclase activity. The precise downstream consequences of its binding remain an area for further investigation.

Pharmacodynamics

The interaction of 4-ABPA with GABA-B receptors leads to a range of physiological effects observed in preclinical studies:

-

Regulation of Prolactin Secretion: 4-ABPA has been utilized in studies investigating the neuroendocrine regulation of prolactin (PRL) release.[1][3]

-

Modulation of Motor Activity: Research has explored its role in the control of motor activity within the nucleus accumbens of rats.[1]

-

Neuroprotective Potential: Some evidence suggests potential neuroprotective effects, although the mechanisms are not well-defined.[4]

It is important to note that some sources have made conflicting claims, such as activity at nicotinic acetylcholine (B1216132) receptors or inhibition of GABA synthesis, but these are not as well-substantiated in the available literature.[4]

Quantitative Data

| Compound | Receptor Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Baclofen | GABA-B | Inhibitor Assay | 35.0, 50.0 | 6000.0 | [7] |

| Gamma-Aminobutyric acid | GABA-B | Inhibitor Assay | 25.0 | - | [7] |

| (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | GABA-B | Inhibitor Assay | 1770.0 | - | [7] |

| 4-Amino-3-phenylbutanoic acid | GABA-B | Inhibitor Assay | - | 177000.0 | [7] |

Note: The absence of data for 4-ABPA in this table reflects its unavailability in the searched public domain resources.

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the study of this compound's pharmacology.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like 4-ABPA for the GABA-B receptor in rat brain membranes.

Materials:

-

Radioligand: [3H]GABA or a selective GABA-B antagonist like [3H]CGP54626.

-

Unlabeled Ligands: Unlabeled GABA (for defining non-specific binding), this compound (test compound).

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.

-

Tissue Preparation: Crude synaptic membranes from rat brain cortex.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

Assay Setup: In test tubes, combine:

-

50 µL of buffer (for total binding) or unlabeled GABA (1 mM, for non-specific binding) or varying concentrations of 4-ABPA.

-

50 µL of radioligand (e.g., 5 nM [3H]GABA).

-

400 µL of the membrane preparation.

-

-

Incubation: Incubate the tubes at 4°C for 20 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 4-ABPA and determine the IC50 value (the concentration of 4-ABPA that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Prolactin Secretion Assay

This protocol details a method for assessing the effect of 4-ABPA on prolactin secretion from cultured rat anterior pituitary cells.[8]

Materials:

-

Primary cultures of rat anterior pituitary cells.

-

Culture medium (e.g., MEM with Earle's salts supplemented with serum).[8]

-

This compound (test compound).

-

Dopamine (as a control for inhibition of prolactin secretion).[8]

-

Prolactin RIA (Radioimmunoassay) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Procedure:

-

Cell Culture: Isolate anterior pituitaries from rats and disperse the cells enzymatically. Plate the cells in culture dishes and maintain in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and stabilize for 48-72 hours.

-

Treatment: Replace the culture medium with fresh, serum-free medium containing either vehicle (control), varying concentrations of 4-ABPA, or a known inhibitor of prolactin secretion like dopamine.

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours).[8]

-

Sample Collection: Collect the culture medium from each well.

-

Prolactin Quantification: Measure the concentration of prolactin in the collected medium using a specific RIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the prolactin concentration to the number of cells or total protein content in each well. Compare the prolactin levels in the 4-ABPA-treated groups to the vehicle control group to determine the effect of the compound on prolactin secretion.

Visualizations

GABA-B Receptor Signaling Pathway

Caption: Simplified GABA-B receptor signaling pathway and the inhibitory role of 4-ABPA.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of [3H]GABA binding to postsynaptic receptors in human cerebellar synaptic membranes by carboxyl and amino derivatives of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Basal and dopamine-inhibited prolactin secretion by rat anterior pituitary cells: effects of culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to 4-Aminobutylphosphonic Acid: Identification and Properties

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This document provides a detailed overview of 4-Aminobutylphosphonic acid, focusing on its various synonyms and its unique CAS Registry Number.

Chemical Identity

This compound is a compound of interest in neuroscience research, particularly for its interaction with GABA receptors. Accurate identification is crucial for experimental reproducibility and regulatory compliance.

Synonyms and CAS Number

To facilitate unambiguous identification, the following table summarizes the commonly used synonyms for this compound and its associated CAS Registry Number.

| Identifier Type | Value |

| CAS Registry Number | 35622-27-6 [1][2][3] |

| IUPAC Name | (4-aminobutyl)phosphonic acid |

| Common Synonyms | 4-ABPA[2] |

| P-(4-aminobutyl)-phosphonic acid | |

| Phosphonic acid, (4-aminobutyl)-[1][2] | |

| Phosphonic acid, P-(4-aminobutyl)-[2] | |

| Other Identifiers | MFCD00063426[1][2] |

| ZINC000025695858[1] | |

| DTXSID80189100[2] | |

| UNII-R1FG7LUT35 (for (R)-isomer)[4] |

References

- 1. (4-aminobutyl)phosphonic acid | 35622-27-6 | Buy Now [molport.com]

- 2. This compound | C4H12NO3P | CID 1726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35622-27-6 Cas No. | (4-Aminobutyl)phosphonic acid | Apollo [store.apolloscientific.co.uk]

- 4. 1-Aminobutylphosphonic acid, (R)- | C4H12NO3P | CID 7167664 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using 4-Aminobutylphosphonic Acid on Rat Neocortical Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminobutylphosphonic acid (4-ABPA) in in vitro studies on rat neocortical slices. This document includes a summary of its effects on GABA release, detailed experimental protocols, and diagrams illustrating its mechanism of action and the experimental workflow.

Introduction

This compound is a phosphonic analogue of γ-aminobutyric acid (GABA). In the central nervous system, it primarily functions as a competitive antagonist of GABA(B) receptors. These receptors are G-protein coupled receptors that, upon activation, mediate slow and prolonged inhibitory effects. Presynaptic GABA(B) autoreceptors play a crucial role in modulating the release of GABA from nerve terminals, acting as a negative feedback mechanism. By blocking these autoreceptors, 4-ABPA can increase the synaptic concentration of GABA, thereby influencing neuronal excitability in the neocortex.

Data Presentation

The following table summarizes the quantitative effects of this compound on the electrically stimulated release of [3H]-GABA from rat neocortical slices.

| Compound | EC50 (mmol/l) | Maximum Increase in [3H]-GABA Release (%) | Concentration for Maximum Effect (mmol/l) |

| This compound | 0.4 | 81.3 ± 9.0 | 3 |

| Phaclofen (Reference Antagonist) | 0.3 | 82.6 ± 8.6 | 3 |

Table 1: Comparative effects of this compound and Phaclofen on [3H]-GABA release from rat neocortical slices. Data extracted from scholarly articles on the subject.

Experimental Protocols

This section details the methodologies for investigating the effects of this compound on GABA release from rat neocortical slices.

Preparation of Rat Neocortical Slices

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM):

-

NaCl: 124

-

KCl: 3

-

KH2PO4: 1.25

-

MgSO4: 1.3

-

CaCl2: 2.5

-

NaHCO3: 26

-

D-glucose: 10

-

-

Carbogen gas (95% O2 / 5% CO2)

-

Vibratome or tissue chopper

-

Dissection tools

-

Recovery chamber

Protocol:

-

Anesthetize the rat according to approved animal care and use protocols.

-

Decapitate the rat and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed aCSF.

-

Isolate the neocortex from the rest of the brain.

-

Cut coronal or sagittal slices of the neocortex to a thickness of 350-400 µm using a vibratome.

-

Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at room temperature (22-25°C) and allow them to recover for at least 1 hour before starting the experiment.

[3H]-GABA Release Assay

Materials:

-

[3H]-GABA (tritiated GABA)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Superfusion system with a chamber for brain slices

-

Bipolar stimulating electrode

-

Peristaltic pump

-

Fraction collector

-

This compound and other pharmacological agents

Protocol:

-

Preloading with [3H]-GABA:

-

After the recovery period, incubate individual neocortical slices in aCSF containing [3H]-GABA (e.g., 0.1 µM) for 30 minutes at 37°C.

-

-

Superfusion and Washout:

-

Transfer each slice to a superfusion chamber (volume ~0.5 ml).

-

Superfuse the slices with warm (37°C), carbogen-gassed aCSF at a constant flow rate (e.g., 1 ml/min) using a peristaltic pump.

-

Continue the washout period for at least 60 minutes to remove excess unbound [3H]-GABA.

-

-

Sample Collection:

-

Begin collecting superfusate fractions at regular intervals (e.g., every 5 minutes) using a fraction collector.

-

-

Basal Release:

-

Collect at least three fractions to establish a stable baseline of spontaneous [3H]-GABA release.

-

-

Stimulation and Drug Application:

-

To evoke neurotransmitter release, deliver two periods of electrical stimulation (S1 and S2) of 20-30 minutes duration. A typical stimulation parameter is a train of square-wave pulses (e.g., 2 ms (B15284909) duration, 2 Hz frequency) delivered through a bipolar electrode placed on the surface of the slice.

-

Introduce this compound into the superfusion medium a set time (e.g., 20 minutes) before the second stimulation period (S2).

-

-

Quantification:

-

Add scintillation fluid to each collected fraction in a scintillation vial.

-

Measure the radioactivity (in disintegrations per minute, DPM) of each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the fractional rate of tritium (B154650) release for each sample.

-

Express the effect of 4-ABPA as the ratio of the tritium overflow evoked by S2 over the overflow evoked by S1 (S2/S1 ratio). Compare the S2/S1 ratio in the presence of the drug to the control S2/S1 ratio.

-

Mandatory Visualizations

Signaling Pathway of this compound Action